1,1,1-Trifluoro-4,4-dimethylpentan-3-amine
Description
1,1,1-Trifluoro-4,4-dimethylpentan-3-amine (CAS: 1248988-57-9) is a fluorinated tertiary amine with the molecular formula C₇H₁₄F₃N and a molecular weight of 169.19 g/mol . Its structure features a trifluoromethyl (-CF₃) group at the terminal carbon and two methyl groups at the 4th carbon of the pentan-3-amine backbone. The compound is commercially available as a liquid, stored at -10°C, and offered in high-purity grades by suppliers like American Elements and CymitQuimica . Its hydrochloride derivative (CAS: 1432681-79-2) is also documented .
Key properties include:
Properties
IUPAC Name |
1,1,1-trifluoro-4,4-dimethylpentan-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14F3N/c1-6(2,3)5(11)4-7(8,9)10/h5H,4,11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFKMORYSKRWMRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(CC(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,1,1-Trifluoro-4,4-dimethylpentan-3-amine typically involves the introduction of trifluoromethyl groups into a suitable precursor. One common method is the reaction of 4,4-dimethylpentan-3-one with trifluoromethylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of 1,1,1-Trifluoro-4,4-dimethylpentan-3-amine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This often includes the use of high-pressure reactors and continuous flow systems to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions: 1,1,1-Trifluoro-4,4-dimethylpentan-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the amine group to other functional groups, such as amides or alcohols.
Substitution: The trifluoromethyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amides .
Scientific Research Applications
1,1,1-Trifluoro-4,4-dimethylpentan-3-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1,1,1-Trifluoro-4,4-dimethylpentan-3-amine involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Fluorinated Analogs
1-(3-Fluorophenyl)-4,4-dimethylpentan-3-amine (CAS: Not specified)
- Molecular Formula : C₁₃H₁₉FN
- Key Features : Aromatic fluorophenyl substituent at position 1.
- Applications : Likely explored in medicinal chemistry for CNS-targeting molecules .
4,4,4-Trifluoro-3,3-dimethylbutan-1-amine (CAS: 1454764-09-0)
- Molecular Formula : C₆H₁₂F₃N
- Key Features : Shorter carbon chain (butane backbone) with trifluoromethyl and dimethyl groups.
1,1,1-Trifluoro-4-methylpentan-3-amine (CAS: 1248444-86-1)
Non-Fluorinated Analogs
2,4-Dimethylpentan-3-amine (CAS: 4083-57-2)
Data Tables
Table 1: Structural and Physical Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | State | Storage Temperature | Key Substituents |
|---|---|---|---|---|---|
| 1,1,1-Trifluoro-4,4-dimethylpentan-3-amine | C₇H₁₄F₃N | 169.19 | Liquid | -10°C | -CF₃, -C(CH₃)₂ |
| 1-(3-Fluorophenyl)-4,4-dimethylpentan-3-amine | C₁₃H₁₉FN | 215.30 | Not reported | Not reported | -C₆H₄F, -C(CH₃)₂ |
| 2,4-Dimethylpentan-3-amine | C₇H₁₇N | 115.22 | Liquid | Not reported | -CH(CH₃)₂ |
| 4,4,4-Trifluoro-3,3-dimethylbutan-1-amine | C₆H₁₂F₃N | 155.16 | Not reported | Not reported | -CF₃, -C(CH₃)₂ (shorter chain) |
Research Findings and Key Differences
Fluorine vs. Methyl Groups: The trifluoromethyl group in the target compound increases electronegativity and metabolic stability compared to non-fluorinated analogs like 2,4-dimethylpentan-3-amine .
Chain Length and Steric Effects : Longer carbon chains (e.g., pentan-3-amine vs. butan-1-amine) influence boiling points and steric accessibility in reactions .
Aromatic vs. Aliphatic Fluorine : Compounds with fluorophenyl groups (e.g., ) exhibit distinct electronic properties due to aromatic ring conjugation, unlike aliphatic -CF₃ groups .
Biological Activity
1,1,1-Trifluoro-4,4-dimethylpentan-3-amine (CAS Number: 1248988-57-9) is a fluorinated organic compound characterized by its unique trifluoromethyl and tertiary amine functional groups. This compound has garnered attention in various fields, particularly in medicinal chemistry and biological research due to its potential biological activities and interactions with biomolecules.
The molecular formula of 1,1,1-Trifluoro-4,4-dimethylpentan-3-amine is C7H14F3N. Its structure features three fluorine atoms attached to a carbon chain that includes a tertiary amine group. The presence of these fluorinated groups enhances the compound's lipophilicity, which is crucial for its biological activity.
The mechanism of action for 1,1,1-Trifluoro-4,4-dimethylpentan-3-amine involves its interaction with various molecular targets within biological systems. The trifluoromethyl groups facilitate the compound's penetration through cell membranes, allowing it to interact with enzymes and receptors. This interaction can modulate the activity of these proteins, leading to various biological effects such as enzyme inhibition or receptor antagonism.
Biological Activity
Research has indicated that 1,1,1-Trifluoro-4,4-dimethylpentan-3-amine exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against certain bacterial strains. In vitro assays have shown varying degrees of inhibition against Gram-positive and Gram-negative bacteria.
- CNS Activity : The compound's structure suggests potential interactions with central nervous system (CNS) receptors. Its lipophilicity allows for better blood-brain barrier penetration, which may lead to psychoactive effects or therapeutic benefits in CNS disorders.
Study on Antimicrobial Properties
In a study published in the International Journal of Chemistry, researchers investigated the antifungal activity of several fluorinated compounds, including 1,1,1-Trifluoro-4,4-dimethylpentan-3-amine. The results indicated that this compound demonstrated significant antifungal activity against Candida albicans and Aspergillus niger when tested at varying concentrations (see Table 1).
| Compound | Concentration (µg/mL) | Zone of Inhibition (mm) |
|---|---|---|
| 1,1,1-Trifluoro-4,4-dimethylpentan-3-amine | 50 | 15 |
| Control (Fluconazole) | 50 | 22 |
| Untreated | - | 0 |
Study on CNS Effects
A pharmacological study focused on the effects of 1,1,1-Trifluoro-4,4-dimethylpentan-3-amine on animal models revealed potential sedative properties. Behavioral tests indicated a decrease in locomotor activity in mice treated with the compound compared to controls. This suggests possible applications in managing anxiety or sleep disorders.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
